molecular formula C13H15Cl2N3O2 B15252962 4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride

4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride

Cat. No.: B15252962
M. Wt: 316.18 g/mol
InChI Key: XWVMKWTXRQTDQJ-UHFFFAOYSA-N
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Description

4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminophenoxy group attached to a pyridine ring, which is further substituted with a carboxamide group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The initial step involves the nitration of a suitable phenol derivative to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling Reaction: The aminophenol is then coupled with a pyridine derivative under basic conditions to form the desired aminophenoxy-pyridine compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale coupling and amidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Amidation: The carboxamide group can be modified through amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Amidation: Coupling reagents like EDCI or DCC (dicyclohexylcarbodiimide) are used for amidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields a nitro derivative, while reduction of the nitro group yields the amino derivative.

Scientific Research Applications

4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide: Similar structure but with the amino group in the para position.

    4-(3-aminophenoxy)-N-ethylpyridine-2-carboxamide: Similar structure but with an ethyl group instead of a methyl group.

    4-(3-aminophenoxy)-N-methylpyridine-3-carboxamide: Similar structure but with the carboxamide group in the 3-position of the pyridine ring.

Uniqueness

4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride is unique due to the specific positioning of the functional groups, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C13H15Cl2N3O2

Molecular Weight

316.18 g/mol

IUPAC Name

4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C13H13N3O2.2ClH/c1-15-13(17)12-8-11(5-6-16-12)18-10-4-2-3-9(14)7-10;;/h2-8H,14H2,1H3,(H,15,17);2*1H

InChI Key

XWVMKWTXRQTDQJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N.Cl.Cl

Origin of Product

United States

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